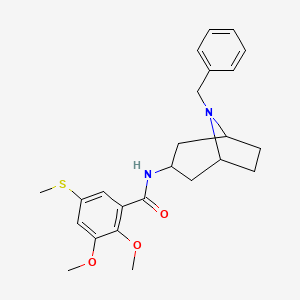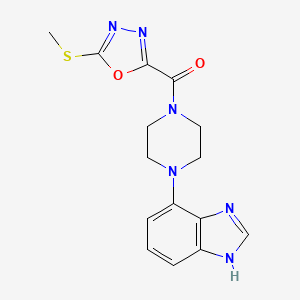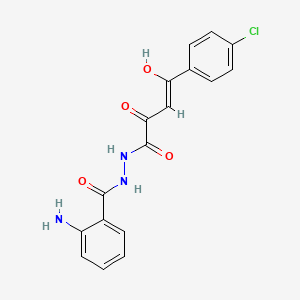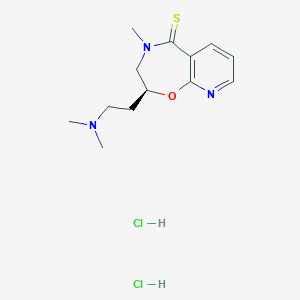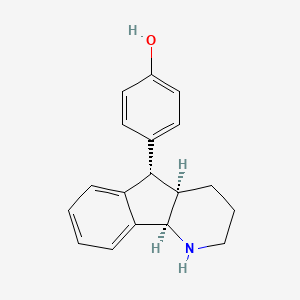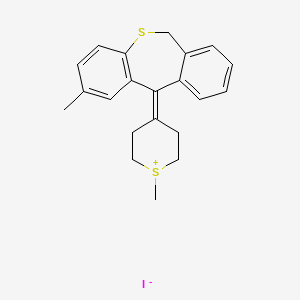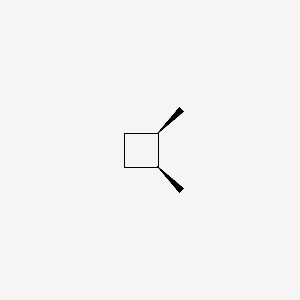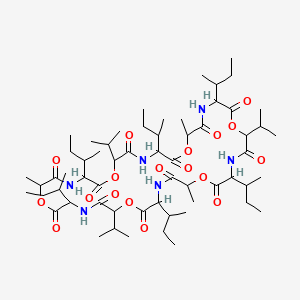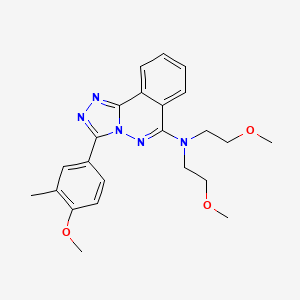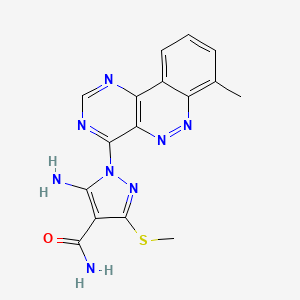
3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol, (2ar-(2abeta,4beta,4aalpha,6beta,7beta,9abeta,9balpha,10R*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol is a complex organic compound with a unique structure. It features multiple functional groups, including chloro, methoxy, and epoxide groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cycloocta(cd)pentalene core: This step involves cyclization reactions under specific conditions, often using catalysts.
Introduction of functional groups: Chloro, methoxy, and epoxide groups are introduced through substitution reactions, often requiring specific reagents and conditions.
Purification: The final compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and epoxide groups.
Reduction: Reduction reactions may target the chloro groups, converting them to other functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted analogs.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be used to study its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways.
Medicine
The compound’s potential therapeutic properties can be explored, particularly if it exhibits biological activity against specific targets.
Industry
In industrial applications, the compound may be used as a precursor for synthesizing other complex molecules or as a catalyst in specific reactions.
Mécanisme D'action
The compound’s mechanism of action involves its interaction with specific molecular targets. For example, the epoxide group may react with nucleophiles in biological systems, leading to various biochemical effects. The chloro and methoxy groups may also play roles in its activity, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol: A closely related compound with slight variations in functional groups.
Hexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol: Lacks the chloro groups, leading to different reactivity.
Propriétés
Numéro CAS |
101199-69-3 |
|---|---|
Formule moléculaire |
C16H22Cl2O5 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
(1R,4R,5S,8R,9R,11S,13R)-10,10-dichloro-4-methoxy-4,8-dimethyl-12,15-dioxapentacyclo[7.4.2.01,8.05,13.07,11]pentadecane-7,9-diol |
InChI |
InChI=1S/C16H22Cl2O5/c1-11(21-3)4-5-13-7-22-16(20)12(13,2)14(19)6-8(11)9(13)23-10(14)15(16,17)18/h8-10,19-20H,4-7H2,1-3H3/t8-,9+,10-,11+,12+,13+,14?,16+/m0/s1 |
Clé InChI |
CPXMLPQNXUWSDC-HHACXJTJSA-N |
SMILES isomérique |
C[C@]1(CC[C@]23CO[C@@]4([C@]2(C5(C[C@H]1[C@H]3O[C@@H]5C4(Cl)Cl)O)C)O)OC |
SMILES canonique |
CC1(CCC23COC4(C2(C5(CC1C3OC5C4(Cl)Cl)O)C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




